molecular formula C6H8ClN3O2 B1405750 5-Chloro-4-nitro-1-propyl-1H-pyrazole CAS No. 1429309-41-0

5-Chloro-4-nitro-1-propyl-1H-pyrazole

Cat. No. B1405750
CAS RN: 1429309-41-0
M. Wt: 189.6 g/mol
InChI Key: FOPFCYXEOWILLE-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-1-propyl-1H-pyrazole is a pyrazole derivative. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A regioselective synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles has been reported . The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . Also, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Derivatives and Reactions : 5-Chloro-4-nitro-1H-pyrazoles have been used to synthesize various substituted 4-nitropyrazoles. These compounds are promising for preparing other functionalized pyrazole derivatives and bicyclic ensembles (Savosik et al., 2006).
  • Regioselective C-H Activation : A method for the regioselective arylation of 4-nitro-1H-pyrazoles using transition-metal catalysis has been developed, enabling the functionalization of the pharmacologically relevant pyrazole scaffold (Iaroshenko et al., 2014).
  • Nucleophilic Reactions : The nitration of 5-chloropyrazoles yields substituted 5-chloro-4-nitropyrazoles. This reaction is an important step in the synthesis of diverse pyrazole derivatives (Bozhenkov et al., 2006).

properties

IUPAC Name

5-chloro-4-nitro-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPFCYXEOWILLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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